4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid
Description
Properties
IUPAC Name |
4-azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.C2HF3O2/c7-5-1-3-6(4-2-5)9-10-8;3-2(4,5)1(6)7/h5-6H,1-4,7H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBWSROGQDJGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N=[N+]=[N-].C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitrocyclohexane derivatives, cyclohexylamines, and various substituted cyclohexane compounds.
Scientific Research Applications
4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Trifluoroacetic Acid
N-Benzylacridin-9-amine;2,2,2-Trifluoroacetic Acid (CAS 920746-89-0)
- Structure : Combines an acridine core with a benzylamine group and TFA.
- Molecular Formula : C₂₂H₁₇F₃N₂O₂ (MW: 398.38 g/mol) .
- Key Differences :
- The acridine moiety provides aromaticity and fluorescence properties, unlike the cyclohexane backbone of the target compound.
- Lacks the azide group, reducing reactivity in click chemistry but improving stability.
- Applications : Likely used in dyes or sensors, whereas the target compound’s azide enables bioconjugation .
Triflusulfuron Methyl Ester
- Structure : A triazine herbicide with a trifluoroethoxy group and sulfonylurea backbone .
- Key Differences :
- Contains a triazine ring and sulfonylurea group instead of cyclohexane-azide.
- TFA acts as a counterion in the target compound, while here, the trifluoro group is part of the active herbicidal moiety.
- Applications : Agricultural use vs. pharmaceutical synthesis for the target compound .
Amine-Containing Compounds
(R)-2-Amino-2-phenylacetic Acid
Other Trifluoroacetic Acid Salts
Triethylamine Trifluoroacetate
Comparative Data Table
Key Research Findings
- Reactivity : The azide group in 4-Azidocyclohexan-1-amine enables click reactions (e.g., with alkynes), absent in TFA salts like N-benzylacridin-9-amine;TFA .
- Environmental Impact : TFA is persistent in the atmosphere (detected up to 7,447 pg/m³ in Beijing) , raising concerns about its use in large-scale syntheses compared to less stable acids.
- Pharmacopeial Use : TFA’s inclusion in USP standards underscores its role in high-purity pharmaceutical processes, contrasting with agricultural trifluoro compounds .
Biological Activity
Overview
4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid (CAS No. 2230789-90-7) is a compound that combines an azide functional group with trifluoroacetic acid. This unique structure imparts distinctive reactivity and stability, making it a valuable tool in various scientific fields, particularly in biological research and drug development.
- Molecular Formula : C6H12N4.C2HF3O2
- IUPAC Name : this compound
- Molecular Weight : 236.19 g/mol
The biological activity of this compound is largely attributed to its azide group, which can undergo various chemical transformations. This compound is utilized in studies involving enzyme mechanisms and protein interactions. Its trifluoroacetic acid component enhances solubility and stability in biological systems.
Types of Reactions
- Oxidation : The azide group can be oxidized to form nitro compounds.
- Reduction : It can be reduced to yield amines.
- Substitution : The azide group participates in nucleophilic substitution reactions.
Biological Applications
This compound has been investigated for several biological activities:
1. Drug Development
This compound serves as a precursor for synthesizing various pharmaceuticals. Its ability to modify biological pathways makes it a candidate for developing new therapeutic agents.
2. Enzyme Mechanisms
Research has demonstrated its utility in studying enzyme interactions and mechanisms. The azide group facilitates the labeling of biomolecules, allowing for the tracking of molecular interactions in live cells.
Case Studies and Research Findings
Recent studies highlight the potential applications of this compound in biological systems:
Study Example 1: Enzyme Interaction Studies
In a study focused on enzyme inhibition, researchers utilized this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated that modifications to the azide group enhanced binding affinity and selectivity towards target enzymes.
Study Example 2: Drug Synthesis
A series of analogs were synthesized using this compound as a starting material. These analogs exhibited varying degrees of biological activity against cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Trifluoroacetic Acid | Strong acidity | Commonly used in organic synthesis |
| Cyclohexanamine | Precursor for derivatives | Simple structure with limited reactivity |
| Azidocyclohexane | Used in azide synthesis | Reactive azide group |
Q & A
What are the optimal synthetic routes for 4-Azidocyclohexan-1-amine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of 4-Azidocyclohexan-1-amine can be approached via azidation of cyclohexene derivatives or fluorinated precursors. For example, fluorinated cyclohexane amines are synthesized using deoxofluorination reagents (e.g., DAST or Deoxo-Fluor), which require strict temperature control (-20°C to 0°C) to minimize side reactions . Additionally, azide introduction via nucleophilic substitution (e.g., NaN₃ in DMF at 60°C) is common, with purity enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include reaction time (12–24 hours) and stoichiometric ratios (1:1.2 amine to azide source) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
